Lecirelin Acetate
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Overview
Description
Lecirelin acetate is a synthetic gonadotropin-releasing hormone (GnRH) agonist. It is a nonapeptide analogue of the natural GnRH, designed to stimulate the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. This compound is primarily used in veterinary medicine to manage reproductive functions in animals .
Preparation Methods
Lecirelin acetate is synthesized using liquid-phase peptide synthesis. The process involves the stepwise addition of protected amino acids to form the desired peptide chain. The synthesis begins with the condensation of protected amino acids using dicyclohexylcarbodiimide and 1-hydroxybenzotriazole in tetrahydrofuran at low temperatures. The resulting dipeptides are then deprotected and further condensed to form longer peptide chains. The final product is purified and converted to its acetate salt form .
Chemical Reactions Analysis
Lecirelin acetate undergoes several types of chemical reactions, including:
Oxidation: This reaction can occur at the tryptophan residue, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be used to remove protecting groups during synthesis.
Substitution: Substitution reactions are employed to introduce specific functional groups into the peptide chain. Common reagents used in these reactions include hydrogen chloride, palladium hydroxide, and various carbodiimides.
Scientific Research Applications
Lecirelin acetate has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying peptide synthesis and modification.
Biology: this compound is employed in research on reproductive physiology and endocrinology.
Medicine: It is used to study the effects of GnRH agonists on hormone release and reproductive functions.
Mechanism of Action
Lecirelin acetate exerts its effects by binding to GnRH receptors in the pituitary gland. This binding stimulates the release of LH and FSH, which in turn regulate reproductive functions. The molecular targets of this compound are the GnRH receptors, and the pathways involved include the activation of intracellular signaling cascades that lead to hormone release .
Comparison with Similar Compounds
Lecirelin acetate is similar to other GnRH agonists such as leuprorelin and buserelin. it has unique properties that make it suitable for specific applications:
Leuprorelin: Used primarily in human medicine for treating hormone-dependent cancers and reproductive disorders.
Buserelin: Used in both human and veterinary medicine for similar purposes as this compound. This compound is unique in its specific use in veterinary medicine for managing reproductive health in livestock
Properties
Molecular Formula |
C61H88N16O14 |
---|---|
Molecular Weight |
1269.4 g/mol |
IUPAC Name |
acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3,3-dimethyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C59H84N16O12.C2H4O2/c1-7-63-55(85)46-15-11-23-75(46)57(87)40(14-10-22-64-58(60)61)68-50(80)41(24-32(2)3)72-56(86)48(59(4,5)6)74-53(83)42(25-33-16-18-36(77)19-17-33)69-54(84)45(30-76)73-51(81)43(26-34-28-65-38-13-9-8-12-37(34)38)70-52(82)44(27-35-29-62-31-66-35)71-49(79)39-20-21-47(78)67-39;1-2(3)4/h8-9,12-13,16-19,28-29,31-32,39-46,48,65,76-77H,7,10-11,14-15,20-27,30H2,1-6H3,(H,62,66)(H,63,85)(H,67,78)(H,68,80)(H,69,84)(H,70,82)(H,71,79)(H,72,86)(H,73,81)(H,74,83)(H4,60,61,64);1H3,(H,3,4)/t39-,40-,41-,42-,43-,44-,45-,46-,48-;/m0./s1 |
InChI Key |
VDPSUXHTLGLWQB-AWTPQUGLSA-N |
Isomeric SMILES |
CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](C(C)(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6.CC(=O)O |
Canonical SMILES |
CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.CC(=O)O |
Origin of Product |
United States |
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